Gallium(II)-chlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gallium (II) chloride, also known as gallium dichloride, is a chemical compound with the formula GaCl₂. It is a colorless, volatile liquid with a special irritating odor. This compound is sensitive to air and moisture, making it necessary to handle it under inert conditions . Gallium (II) chloride is primarily used in the semiconductor industry and in various chemical synthesis processes .

Wissenschaftliche Forschungsanwendungen

Gallium (II) chloride has a wide range of applications in scientific research, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gallium (II) chloride can be synthesized through the reaction of gallium metal with chlorine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion . Another method involves the reaction of gallium metal with hydrogen chloride gas, which also requires controlled conditions to prevent contamination by moisture and oxygen .

Industrial Production Methods: In industrial settings, gallium (II) chloride is produced by passing chlorine gas over molten gallium metal. This process is conducted in a controlled environment to prevent the formation of unwanted by-products. The resulting gallium (II) chloride is then purified through distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Gallium (II) chloride undergoes various chemical reactions, including:

Oxidation: Gallium (II) chloride can be oxidized to gallium (III) chloride (GaCl₃) in the presence of oxidizing agents.

Reduction: It can be reduced to elemental gallium using reducing agents such as hydrogen gas.

Substitution: Gallium (II) chloride can participate in substitution reactions with other halides to form mixed halide compounds.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine gas, oxygen.

Reducing Agents: Hydrogen gas, sodium borohydride.

Reaction Conditions: Controlled temperature and inert atmosphere to prevent contamination.

Major Products Formed:

Oxidation: Gallium (III) chloride (GaCl₃).

Reduction: Elemental gallium.

Substitution: Mixed halide compounds.

Wirkmechanismus

The mechanism of action of gallium (II) chloride involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various iron-dependent enzymes, disrupting their normal function. This property is particularly useful in antimicrobial applications, where gallium can inhibit the growth of bacteria by interfering with their iron metabolism . Additionally, gallium (II) chloride can form complexes with other molecules, enhancing its reactivity and effectiveness in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Gallium (III) chloride (GaCl₃): A more stable compound with a higher oxidation state, commonly used in chemical synthesis and as a Lewis acid catalyst.

Gallium (I) chloride (GaCl): Less stable and tends to disproportionate into elemental gallium and gallium (III) chloride.

Uniqueness of Gallium (II) Chloride: Gallium (II) chloride is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable reagent in various chemical processes .

Biologische Aktivität

Gallium (II) chloride (GaCl₂) is a compound that has garnered attention in various fields, particularly in biology and medicine, due to its unique properties and mechanisms of action. This article explores the biological activity of GaCl₂, focusing on its antimicrobial properties, potential applications in cancer treatment, and underlying mechanisms.

Overview of Gallium (II) Chloride

Gallium (II) chloride is an inorganic compound that can mimic iron in biological systems. Its ability to substitute for iron in various biochemical processes makes it a subject of interest for researchers investigating its biological activity. The compound can be synthesized through the reaction of gallium metal with chlorine gas, typically at elevated temperatures to ensure complete conversion.

The biological activity of GaCl₂ primarily stems from its capacity to interfere with iron-dependent processes in microorganisms and cancer cells. Key mechanisms include:

- Iron Mimicry : GaCl₂ can substitute for iron in various iron-dependent enzymes, disrupting their normal functions. This property is particularly beneficial in antimicrobial applications, where it inhibits bacterial growth by interfering with their iron metabolism .

- Oxidative Stress Induction : Studies have shown that gallium compounds can induce oxidative stress in bacteria, leading to cell death. For instance, gallium ions have been found to enhance reactive oxygen species (ROS) production, which contributes to their antibacterial effects .

- Biofilm Disruption : Gallium's interference with iron metabolism also affects biofilm formation in bacteria. Biofilms are protective structures that contribute to antibiotic resistance; thus, gallium's ability to inhibit their formation is significant .

Antimicrobial Activity

Gallium (II) chloride exhibits notable antimicrobial properties against a range of pathogens. Research highlights include:

- Inhibition of Multidrug-Resistant Bacteria : GaCl₂ has demonstrated effectiveness against various multidrug-resistant (MDR) pathogens. For example, it has been reported to inhibit the growth of Escherichia coli strains that are resistant to conventional antibiotics .

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that gallium compounds can achieve MICs as low as 1-5 µg/ml against certain Gram-negative bacteria, indicating strong antibacterial activity .

- Case Study on Uropathogenic E. coli : A study involving a mouse model showed that gallium maltolate (a gallium compound related to GaCl₂) significantly reduced the concentration of uropathogenic E. coli in bladder tissue, suggesting potential therapeutic applications for urinary tract infections .

Applications in Cancer Treatment

Gallium compounds, including GaCl₂, are being explored for their anticancer properties:

- Cytotoxicity Against Tumor Cells : GaCl₂ has been shown to exhibit cytotoxic effects against various malignant cell lines. In vitro studies indicated that it could inhibit the proliferation of cancer cells effectively .

- Clinical Trials : Gallium nitrate, a related compound, has demonstrated antitumor activity against non-Hodgkin's lymphoma and bladder cancer in clinical trials. While GaCl₂ itself is less studied clinically, its mechanisms suggest potential for similar applications .

- Enhanced Sensitivity : Research indicates that gallium maltolate may be more effective than gallium nitrate in certain cancer cell lines due to better cellular uptake and lower IC₅₀ values .

Comparative Analysis with Other Gallium Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Characteristics |

|---|---|---|---|

| Gallium (II) chloride | Effective against MDR bacteria | Cytotoxic to tumor cells | Mimics iron; disrupts iron metabolism |

| Gallium nitrate | Moderate; used clinically | Strong; used in trials | Less toxic; effective against specific cancers |

| Gallium maltolate | High; effective against uropathogenic E. coli | Very effective; lower IC₅₀ | Enhanced cellular uptake; better efficacy |

Eigenschaften

InChI |

InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPABRPCBSKKS-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

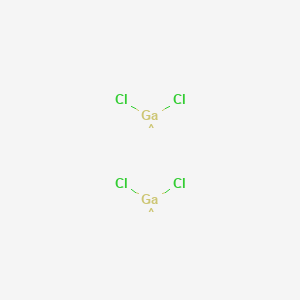

Canonical SMILES |

Cl[Ga]Cl.Cl[Ga]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ga2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-12-9 |

Source

|

| Record name | Gallium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the structure of Gallium(II) chloride unique?

A1: Unlike typical Gallium compounds, Gallium(II) chloride exists as a dimer, forming a Ga-Ga bond. This unique structural feature significantly influences its reactivity. For instance, in the presence of 1,4-dioxane, it forms a polymeric structure, [Ga2Cl4(dioxane)2]x, with each Gallium atom becoming five-coordinate. []

Q2: How does Gallium(II) chloride interact with organic molecules?

A2: Gallium(II) chloride demonstrates interesting reactivity with organic compounds. One example is its reaction with 1,4-dilithiotetraphenylbutadiene, resulting in an unusual Gallium(II)–tetraphenylbutadiene complex. [] This highlights its potential as a reagent in organometallic synthesis.

Q3: Can Gallium(II) chloride be used for specific chemical transformations?

A3: Yes, Gallium(II) chloride exhibits the ability to selectively reduce thioacetals to sulfides. [] This selectivity makes it a valuable tool for synthetic chemists seeking control over specific functional group transformations.

Q4: Does Gallium(II) chloride have applications in the synthesis of unique organometallic compounds?

A4: Absolutely! Reaction of Gallium(II) chloride with (2,6-dimesitylphenyl)lithium, followed by potassium metal reduction, yields dipotassium tris((2,6-dimesitylphenyl)cyclogallene), K2[(Mes2C6H3)Ga]3. [] This compound features a Ga3 triangle with remarkably short Ga−Ga bonds, suggesting potential metalloaromaticity.

Q5: What are the potential benefits of studying compounds like dipotassium tris((2,6-dimesitylphenyl)cyclogallene)?

A5: Compounds with short metal-metal bonds, like the aforementioned cyclogallene, provide valuable insights into bonding theories and contribute to the growing field of metalloaromaticity. Theoretical studies on similar model systems, like [GaH]32-, Na2[GaH]3, and K2[GaH]3, reveal the presence of a well-defined π-molecular orbital, further supporting the concept of metalloaromaticity. []

Q6: Are there diverse structural motifs accessible from reactions involving Gallium(II) chloride?

A6: Research indicates that various structural types of gallium compounds can be derived from Gallium(II) chloride. [] This highlights its versatility as a starting material for synthesizing novel Gallium-containing compounds with potentially unique properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.